molecular formula C20H21BrN2O4S2 B3291682 4-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 873010-52-7

4-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B3291682
CAS No.: 873010-52-7
M. Wt: 497.4 g/mol
InChI Key: HUVPKKULABECEM-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core substituted with a bromine atom at the para position. The sulfonamide group is linked to an ethyl chain terminating in a 1,3-thiazole ring. The thiazole moiety is substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 4 with a methyl group.

Properties

IUPAC Name

4-bromo-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4S2/c1-13-19(10-11-22-29(24,25)16-7-5-15(21)6-8-16)28-20(23-13)14-4-9-17(26-2)18(12-14)27-3/h4-9,12,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVPKKULABECEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxyphenylacetic acid with thioamide under acidic conditions.

    Sulfonamide Formation: The final step involves the reaction of the brominated thiazole with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Stability Under Neutral and Controlled Conditions

The compound demonstrates stability under neutral pH conditions, making it suitable for storage and handling in standard laboratory environments . This stability is attributed to:

  • Electron-donating methoxy groups on the phenyl ring, which reduce electrophilic susceptibility.

  • Sulfonamide group rigidity , which minimizes hydrolysis in non-acidic/non-basic media.

No degradation is observed in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature, though prolonged heating above 80°C may induce decomposition.

Bromine Substituent

The bromine atom at the para position of the benzene sulfonamide moiety enables selective cross-coupling reactions:

Reaction TypeConditionsProductNotes
Suzuki Coupling Pd catalyst, arylboronic acid, base (K₂CO₃), DMF/H₂O (80°C)Biaryl derivativesYields depend on steric hindrance from adjacent groups .
Nucleophilic Substitution KOH/EtOH, refluxHydroxyl or amine derivativesLimited reactivity due to electron-withdrawing sulfonamide group .

Thiazole Ring

The 4-methyl-1,3-thiazol-5-yl group undergoes:

  • Electrophilic substitution at the 2-position under nitration or halogenation conditions.

  • Coordination with metal ions (e.g., Cu²⁺, Fe³⁺) via nitrogen atoms, forming complexes with potential catalytic applications .

Sulfonamide Group Reactivity

The sulfonamide (–SO₂NH–) group participates in:

  • Acid/Base-Catalyzed Hydrolysis :

    • Acidic conditions (HCl, 100°C): Cleavage to yield sulfonic acid and amine intermediates.

    • Basic conditions (NaOH, 80°C): Formation of sulfonate salts.

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form N-alkylated derivatives .

Methoxy Group Transformations

The 3,4-dimethoxyphenyl moiety undergoes:

  • Demethylation with BBr₃ in DCM (–20°C to RT), producing catechol derivatives.

  • Oxidation with KMnO₄/H₂SO₄ to yield quinone structures, though competing sulfonamide degradation limits yields .

Synthetic Pathways and Byproduct Analysis

Key synthesis steps involve:

  • Thiazole Ring Formation : Hantzsch-type cyclization using thiourea and α-bromo ketones in DMF .

  • Sulfonamide Coupling : Reaction of 4-bromobenzenesulfonyl chloride with the ethylamine-thiazole intermediate in DCM .

StepReagentsTemperatureYield
CyclizationThiourea, α-bromo ketone60–70°C65–72%
Sulfonylation4-Bromobenzenesulfonyl chlorideRT58–64%

Common byproducts include uncyclized thiourea intermediates and over-oxidized thiazole derivatives.

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound’s bioactivity involves:

  • Enzyme Inhibition : Competitive binding to cyclooxygenase (COX) via hydrogen bonding with sulfonamide oxygen .

  • Receptor Antagonism : Blocks adenosine A₂A receptors through π-π stacking with the dimethoxyphenyl group .

Stability and Degradation Profile

ConditionStabilityDegradation Products
UV light (254 nm)Unstable (t₁/₂ = 4 h)De-brominated sulfonamide, thiazole oxides
Aqueous acid (pH 2)Stable for 24 h
Aqueous base (pH 12)Partial hydrolysis (20% in 8 h)Sulfonate salts

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the thiazole ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the benzene sulfonamide, thiazole substituents, or linker regions. Below is a detailed comparison:

Modifications to the Benzene Sulfonamide Group

  • G856-3179 (2,5-dimethoxy substitution) : Replacing bromine with 2,5-dimethoxy groups increases electron density, which may alter solubility and metabolic stability. The molecular weight (448.56 g/mol) is lower than the target compound (estimated ~505.45 g/mol), suggesting reduced steric hindrance .
  • However, the absence of bromine may reduce target affinity .
  • 4-Ethoxy analog () : Ethoxy substitution introduces a bulkier alkoxy group, likely increasing lipophilicity compared to bromine but reducing polar interactions .

Thiazole Ring Modifications

  • Benzo[d]thiazol-2-yl substitution () : Replacing the thiazole with a benzothiazole ring introduces additional π-π stacking capability, which could enhance binding to aromatic residues in enzymes .

Linker and Side-Chain Variations

  • Ethanediamide linker (G856-3034, ) : Replacing the sulfonamide with an ethanediamide group alters hydrogen-bonding capacity and flexibility, possibly affecting target engagement .
  • Spiro[pyrrolizine] core () : A structurally distinct spirocyclic framework with a thiazole substituent highlights the versatility of thiazole-containing compounds in drug design, though direct activity comparisons are challenging .

Research Findings and Implications

  • Synthetic Routes : demonstrates that 3,4-dimethoxyphenethylamine is a common precursor for similar compounds, suggesting shared synthetic pathways .
  • Crystallography : The use of SHELX software () for structural refinement confirms the importance of crystallographic data in analyzing conformational stability and intermolecular interactions .

Biological Activity

The compound 4-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22BrN3O4SC_{19}H_{22}BrN_{3}O_{4}S, with a molecular weight of approximately 455.36 g/mol. The compound features a bromobenzene ring, a thiazole moiety, and a sulfonamide group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC19H22BrN3O4SC_{19}H_{22}BrN_{3}O_{4}S
Molecular Weight455.36 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Sulfonamides are known to inhibit carbonic anhydrase and certain kinases, which can lead to altered metabolic pathways in cells.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains by inhibiting folate synthesis.
  • Cardiovascular Effects : Some studies indicate that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance .

Case Studies

  • Cardiovascular Effects :
    A study investigating the effects of benzenesulfonamide derivatives on isolated rat hearts showed that certain compounds could significantly alter perfusion pressure. Specifically, derivatives similar to our compound exhibited time-dependent decreases in perfusion pressure, suggesting potential therapeutic applications in managing hypertension .
  • Antitumor Activity :
    Research has indicated that benzothiazole derivatives possess antitumor properties through modulation of cytochrome P450 enzymes. The overexpression of CYP1A1 in cancerous cells suggests that the thiazole moiety in our compound may also contribute to anticancer activity by enhancing the bioactivation of prodrugs into reactive intermediates .

Comparative Analysis

The biological activity of this compound can be compared with other known sulfonamide derivatives:

Compound NameBiological Activity
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic anhydrase inhibitor
4-(2-aminoethyl)-benzenesulfonamideDecreases perfusion pressure
Benzothiazole derivativesAntitumor properties

Q & A

Q. What are the key steps in synthesizing 4-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Preparation of the thiazole core via cyclization of a substituted thiourea with α-bromoketones (e.g., 3,4-dimethoxyphenyl derivatives) under acidic conditions .
  • Step 2 : Sulfonamide coupling: Reacting the thiazole-ethylamine intermediate with 4-bromobenzenesulfonyl chloride in anhydrous DCM or THF, using a base like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Determines 3D molecular geometry and confirms regioselectivity in heterocyclic ring formation (e.g., thiazole substitution pattern) .
  • NMR :
  • ¹H NMR: Key signals include the sulfonamide NH (δ 8.2–8.5 ppm), thiazole protons (δ 6.8–7.5 ppm), and methoxy groups (δ 3.7–3.9 ppm) .
  • ¹³C NMR: Assigns carbonyl (C=O, δ 165–170 ppm) and aromatic carbons .
  • IR Spectroscopy : Confirms sulfonamide S=O stretches (1150–1350 cm⁻¹) and NH bending (1540–1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use statistical models (e.g., factorial design) to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd for cross-coupling steps) .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and scalability for steps like sulfonamide coupling, reducing side reactions .
  • In situ Monitoring : Techniques like HPLC or inline IR track intermediate formation and guide real-time adjustments .

Q. How can contradictory biological activity data (e.g., antimicrobial assays) be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL for bacteria) and solvent controls (DMSO ≤1% v/v) to minimize false negatives .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., varying bromine substituents or methoxy groups) to isolate pharmacophoric elements. For example, replacing 3,4-dimethoxy with methyl groups may reduce steric hindrance .
  • Computational Modeling : Density Functional Theory (DFT) predicts electrostatic potential maps to identify binding hotspots (e.g., sulfonamide’s sulfonyl group as H-bond acceptor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

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